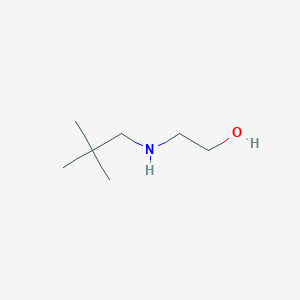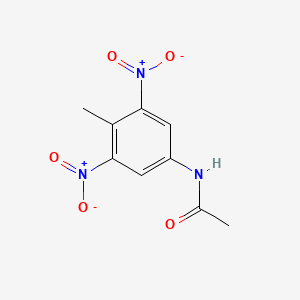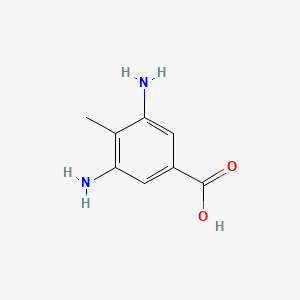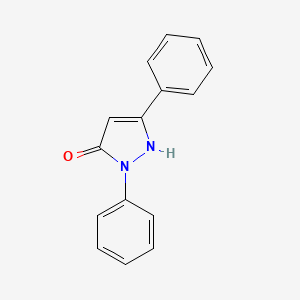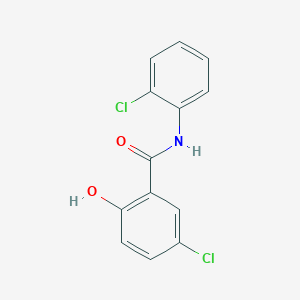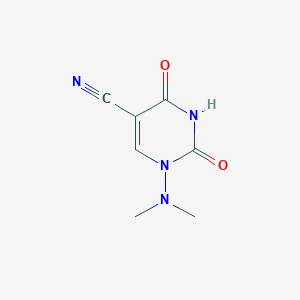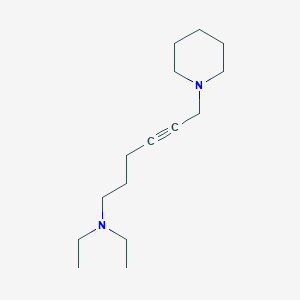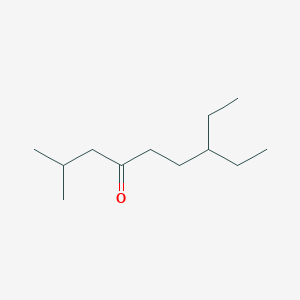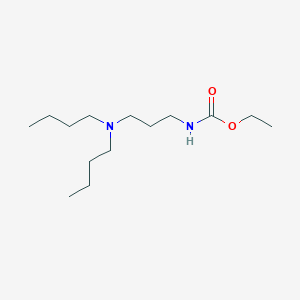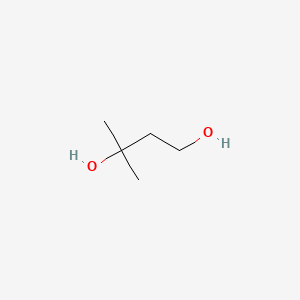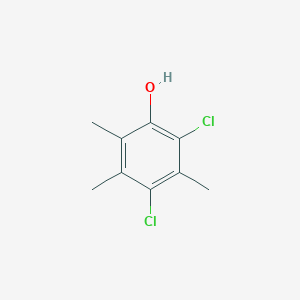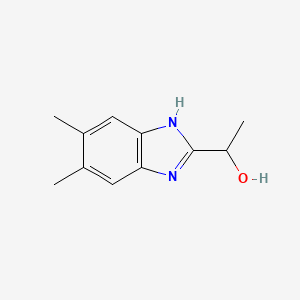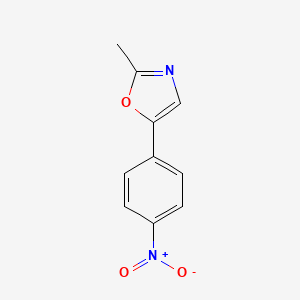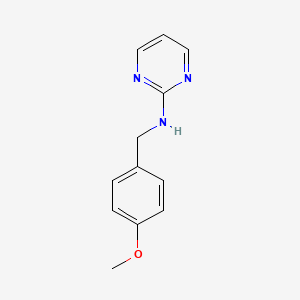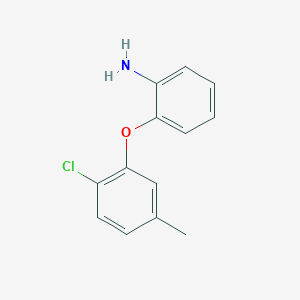
2-(2-Chloro-5-methylphenoxy)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Process : A study by Wen Zi-qiang (2007) outlined a synthesis process involving 2-Chloro-4-aminophenol, leading to the formation of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, achieved through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether. This process demonstrated high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Use in Insecticide Synthesis : Wen Zi-qiang (2008) also explored the synthesis of the insecticide Novaluron from 2-chloro-4-aminophenol, which underwent a reduction reaction and then an acylation process to produce 2,6-difluorobenzoyl isocyanate, followed by an addition reaction to synthesize Novaluron (Wen Zi-qiang, 2008).
Biological and Environmental Research
Toxicity Testing with Daphnia Magna : Abe et al. (2001) conducted an assay using Daphnia magna embryos to investigate the adverse effects of aniline derivatives, including 2-(2-Chloro-5-methylphenoxy)aniline. This study provided valuable insights into the toxicity of chemicals and the differences in sensitivity between life stages (Abe et al., 2001).
Radioprotective Activity : Blickenstaff et al. (1994) examined a series of substituted anilines, including 2-(2-Chloro-5-methylphenoxy)aniline, for their radioprotective activity in mice exposed to a near-lethal dose of photons. The study found that electronegative groups in the meta or para position significantly increased the compounds' protective effectiveness (Blickenstaff et al., 1994).
Ozonation Study : Tekle-Röttering et al. (2016) investigated the reaction of anilines, including chloro derivatives, with ozone. This research is critical for understanding the environmental behavior and degradation of such compounds in water treatment processes (Tekle-Röttering et al., 2016).
Pharmaceutical and Medicinal Research
- Analgesic and Anti-inflammatory Activities : Dewangan et al. (2015) synthesized and evaluated 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, derived from 4-chloro-3-methylphenoxy, for their analgesic and anti-inflammatory activities. This study highlighted the potential medicinal applications of such derivatives (Dewangan et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-10(14)13(8-9)16-12-5-3-2-4-11(12)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSFYYBDZVSUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



